Telmisartan

Description

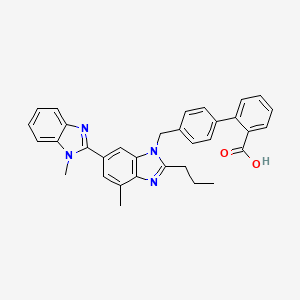

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023636 | |

| Record name | Telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telmisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, Practically insoluble in water and in the pH range of 3 to 9, Sparingly soluble in strong acid (except insoluble in hydrochloric acid) and soluble in strong base., 3.50e-03 g/L | |

| Record name | Telmisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELMISARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telmisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to slightly yellowish solid, White solid | |

CAS No. |

144701-48-4 | |

| Record name | Telmisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telmisartan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144701484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telmisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telmisartan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(1,7'-Dimethyl-2'-propyl-1H-[2,5']bibenzoimidazolyl-3'-ylmethyl)-biphenyl-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5SYW473RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TELMISARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telmisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-263 °C, 261 - 263 °C | |

| Record name | Telmisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TELMISARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telmisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Telmisartan: Mechanisms of Action Beyond AT1 Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the multifaceted pharmacological actions of telmisartan, an angiotensin II receptor blocker (ARB), that extend beyond its primary function of antagonizing the AT1 receptor. While its antihypertensive effects are well-established, a growing body of evidence reveals that this compound possesses unique molecular properties, primarily as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This dual action confers a range of metabolic and anti-inflammatory benefits, positioning this compound as a subject of significant interest for cardiovascular and metabolic disease research.

This document provides a detailed overview of these pleiotropic effects, summarizing key quantitative data, outlining experimental methodologies from seminal studies, and illustrating the core signaling pathways involved.

PPARγ Modulation: The Core of this compound's Pleiotropic Effects

Unlike other ARBs, this compound has a unique molecular structure that allows it to act as a partial agonist of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2][3][4] This activity is considered central to many of its beneficial effects beyond blood pressure reduction.[5] this compound's activation of PPARγ is partial, achieving 25-30% of the maximal activation seen with full agonists like thiazolidinediones (TZDs), which may account for its favorable metabolic effects without the side effects associated with full PPARγ activation.

Signaling Pathway

This compound binds to the ligand-binding domain of PPARγ. This complex then heterodimerizes with the retinoid X receptor (RXR). The resulting PPARγ-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in adipocyte differentiation, lipid uptake, and insulin sensitization.

Experimental Protocol: PPARγ Transactivation Assay

This assay quantifies the ability of a compound to activate PPARγ.

-

Cell Line: CV-1 or HEK293 cells are commonly used.

-

Plasmids: Cells are co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

-

Methodology:

-

Transfected cells are incubated with varying concentrations of this compound (e.g., 1 to 10 µmol/L) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

After a set incubation period (e.g., 24 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer. The intensity of the light produced is proportional to the level of PPARγ activation.

-

Results are typically expressed as a fold-change in activity relative to vehicle-treated control cells.

-

Metabolic Regulation

This compound's PPARγ agonism translates into significant metabolic benefits, particularly in improving insulin sensitivity and lipid profiles. These effects have been demonstrated in numerous preclinical and clinical studies.

Improvement in Insulin Sensitivity and Glucose Homeostasis

This compound has been shown to improve insulin resistance more effectively than other ARBs. It enhances glucose uptake in peripheral tissues by promoting the expression of glucose transporter 4 (GLUT4) and other PPARγ target genes.

Modulation of Lipid Metabolism and Adipokines

This compound favorably alters lipid profiles and modulates the secretion of adipokines, hormones produced by adipose tissue. It increases levels of adiponectin, an insulin-sensitizing and anti-inflammatory adipokine, and may reduce levels of resistin, which is associated with insulin resistance. Furthermore, it upregulates the expression of genes like CD36, which is involved in fatty acid transport.

Quantitative Data on Metabolic Effects

The following table summarizes data from key clinical trials and meta-analyses investigating this compound's impact on metabolic parameters.

| Parameter | Dosage | Study Duration | Result | Comparison Group | Reference |

| Fasting Plasma Glucose | 80 mg/day | 3 months | Significant reduction (p < 0.05) | Losartan (50 mg) | |

| 40-80 mg/day | Meta-analysis | Mean Difference: -8.63 mg/dL (p < 0.00001) | Other ARBs | ||

| Fasting Insulin | 80 mg/day | 3 months | Significant reduction (p < 0.05) | Losartan (50 mg) | |

| 80 mg/day | Meta-analysis | WMD: -6.06 mg/dL | Other ARBs | ||

| HOMA-IR | 80 mg/day | 3 months | Significant reduction (p < 0.05) | Losartan (50 mg) | |

| N/A | 3 months | Improvement from 7.1 to 3.8 | Pre-treatment | ||

| Adiponectin | 47 mg/day | 6 months | +10.5% increase (p = 0.025) | Control | |

| 40-80 mg/day | Meta-analysis | Mean Difference: 0.93 µg/dL (p = 0.005) | Other ARBs | ||

| Triglycerides | 40 mg/day | 6 months | Significant decrease (p < 0.01) | Pre-treatment | |

| N/A | 3 months | Reduction from 227.2 to 187.8 mg/dl (p < 0.05) | Pre-treatment |

Anti-Inflammatory and Anti-Atherosclerotic Actions

Chronic low-grade inflammation is a key driver of atherosclerosis and cardiovascular disease. This compound exerts anti-inflammatory effects through both PPARγ-dependent and independent mechanisms.

Modulation of Inflammatory Cytokines and Macrophage Polarization

This compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). This is achieved, in part, by PPARγ-mediated transrepression of pro-inflammatory transcription factors like NF-κB.

Furthermore, this compound can modulate the phenotype of macrophages within adipose tissue and atherosclerotic lesions. It promotes a shift from the pro-inflammatory M1 state to the anti-inflammatory M2 state, contributing to the resolution of inflammation and improved insulin sensitivity.

Anti-Atherosclerotic Effects

By activating PPARγ in macrophages, this compound increases the expression of cholesterol transporters like ABCA1 and ABCG1, which promote cholesterol efflux and may help reduce foam cell formation in atherosclerotic plaques. It also inhibits the proliferation of vascular smooth muscle cells (VSMCs), a critical step in atherogenesis.

Experimental Protocol: VSMC Proliferation Assay

-

Cell Lines: Human aortic vascular smooth muscle cells (HAVSMC) or genetically modified NIH3T3 cells (with and without PPARγ expression) are used.

-

Methodology:

-

Cells are seeded in culture plates and brought to quiescence by serum starvation.

-

Cells are then stimulated to proliferate using serum (e.g., 10% fetal bovine serum).

-

Treatment groups are exposed to various concentrations of this compound (e.g., 0.625 to 80 µM) or other ARBs.

-

Proliferation is assessed after a defined period (e.g., 24-72 hours) using methods such as:

-

Direct Cell Counting: Using a hemocytometer.

-

MTT Assay: A colorimetric assay that measures metabolic activity.

-

BrdU Incorporation: An immunoassay that measures DNA synthesis.

-

-

Results are expressed as the percentage of inhibition of proliferation compared to the stimulated, untreated control.

-

Other Novel Signaling Pathways

Beyond PPARγ, research has identified other pathways through which this compound exerts protective effects.

Inhibition of AKT Signaling

Studies have shown that this compound, but not all other ARBs, can inhibit the phosphorylation and activation of AKT, a key protein in signaling pathways that control cell growth and proliferation. This anti-proliferative effect was observed even in cells lacking AT1 receptors or PPARγ, suggesting a distinct mechanism of action that contributes to its vascular protective properties.

Activation of AMP-Activated Protein Kinase (AMPK)

In human coronary artery endothelial cells, this compound has been found to enhance mitochondrial activity, increase ATP production, and exhibit anti-senescence and pro-angiogenic properties. These beneficial effects were shown to be mediated through the activation of AMPK, a central regulator of cellular energy homeostasis. Inhibition of AMPK abolished these effects, indicating the importance of this pathway in this compound's action on the vascular endothelium.

Conclusion

This compound distinguishes itself from other agents in its class through a unique ability to partially activate PPARγ, initiating a cascade of beneficial metabolic and anti-inflammatory effects. Its influence extends to modulating adipokines, improving insulin sensitivity, reducing pro-inflammatory cytokine expression, promoting an anti-inflammatory macrophage phenotype, and inhibiting key processes in atherogenesis. Furthermore, emerging evidence points to its role in other critical signaling pathways like AKT and AMPK. This portfolio of actions beyond AT1 receptor blockade underscores this compound's potential as a multi-faceted therapeutic agent for patients with hypertension and comorbid metabolic and cardiovascular conditions. Further research into these pleiotropic mechanisms will continue to refine our understanding and optimize its clinical application.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Treating the metabolic syndrome: this compound as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Diabetic Effect of this compound Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Effects of this compound on metabolic syndrome components: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Telmisartan as a Selective Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulator in Metabolic Syndrome: A Technical Guide

Introduction

Metabolic syndrome is a constellation of cardiometabolic risk factors, including hypertension, insulin resistance, dyslipidemia, and visceral obesity, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. The nuclear receptor Peroxisome Proliferator-Activated Receptor-γ (PPARγ) is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making it a key therapeutic target.[1][2] Full agonists of PPARγ, such as the thiazolidinediones (TZDs), are potent insulin sensitizers but are associated with undesirable side effects like weight gain, fluid retention, and congestive heart failure.[3][4][5]

Telmisartan, an angiotensin II type 1 (AT1) receptor blocker (ARB), exhibits a unique dual mechanism of action. Beyond its primary antihypertensive effects, it functions as a partial agonist of PPARγ. This property classifies this compound as a Selective PPARγ Modulator (SPPARγM), offering the potential for metabolic benefits with a more favorable side-effect profile compared to full agonists. This technical guide provides an in-depth examination of this compound's molecular mechanism, a summary of its quantitative effects on metabolic parameters, and detailed experimental protocols for its study.

Molecular Mechanism of Action

This compound's partial agonism on PPARγ is rooted in its distinct interaction with the receptor's ligand-binding domain (LBD).

1.1. Binding Mode and Partial Activation

Unlike full agonists like TZDs, which bind and stabilize the activation function-2 (AF-2) helix (H12) through a robust hydrogen-bonding network, this compound binds in a unique, U-shaped conformation. This interaction results in a non-canonical and suboptimal hydrogen-bonding network around H12. Consequently, the stabilization of H12 is less complete, leading to attenuated recruitment of coactivator proteins. This less stable receptor-coactivator complex results in a partial transcriptional activation of PPARγ target genes, estimated to be 25-30% of the maximal activation achieved by full agonists. This differential activation is the molecular basis for its classification as a SPPARγM.

1.2. Signaling Pathway

The activation of PPARγ by this compound initiates a signaling cascade that modulates the expression of numerous genes involved in glucose and lipid homeostasis. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Caption: this compound-mediated partial activation of the PPARγ signaling pathway.

Quantitative Data Presentation

The partial agonistic activity of this compound has been quantified in numerous preclinical and clinical studies.

2.1. PPARγ Activation and Target Gene Expression

In vitro assays consistently demonstrate this compound's capacity as a partial PPARγ agonist, leading to the induction of target genes involved in lipid metabolism and inflammation.

Table 1: In Vitro PPARγ Activation by this compound

| Parameter | This compound | Full Agonist (Rosiglitazone) | Reference |

|---|---|---|---|

| Maximal Activation | 25-30% of full agonist | 100% |

| EC₅₀ | 4.5 µmol/L | 0.066 µmol/L | |

Table 2: this compound-Induced Expression of PPARγ Target Genes in Humans

| Gene | Treatment | Fold Change (vs. Placebo) | Significance | Study Population | Reference |

|---|---|---|---|---|---|

| CD36 | This compound 80 mg/day | 2.3 ± 1.5 | Not Significant | Metabolic Syndrome | |

| CD36 | This compound 160 mg/day | 3.5 ± 0.9 | p < 0.05 | Metabolic Syndrome | |

| CD163 | This compound 80 mg/day | 1.1 ± 0.3 | Not Significant | Metabolic Syndrome |

| CD163 | this compound 160 mg/day| 1.4 ± 0.4 | Not Significant | Metabolic Syndrome | |

2.2. Effects on Metabolic Parameters

Clinical and preclinical studies have quantified the beneficial effects of this compound on key markers of metabolic syndrome.

Table 3: Clinical Effects of this compound on Metabolic Parameters in Patients with Metabolic Syndrome

| Parameter | This compound (80 mg/day) | Losartan (50 mg/day) | Duration | Significance (this compound vs. Baseline) | Reference |

|---|---|---|---|---|---|

| Fasting Plasma Glucose | ↓ 8% | No meaningful effect | 3 months | p < 0.05 | |

| Fasting Plasma Insulin | ↓ 10% | No meaningful effect | 3 months | p < 0.06 | |

| HOMA-IR | ↓ 26% | No meaningful effect | 3 months | p < 0.05 |

| HbA1c | ↓ 9% | No meaningful effect | 3 months | p < 0.05 | |

Table 4: Preclinical Effects of this compound in Animal Models of Metabolic Syndrome

| Parameter | This compound | Control / Losartan | Model | Significance | Reference |

|---|---|---|---|---|---|

| Plasma Glucose | ↓ | No change (Losartan) | Rat (High-fat diet) | p < 0.01 (vs. Losartan) | |

| Serum Triglycerides | ↓ | No change (Losartan) | Rat (High-fat diet) | p < 0.05 (vs. Losartan) | |

| Weight Gain | Attenuated (~10% less) | Control / Losartan | Rat (High-fat diet) | p < 0.01 | |

| Serum Free Fatty Acids | ↓ 42% | - | SHR/Izm rats | Significant |

| Serum Insulin | ↓ 31% | - | SHR/Izm rats | Significant | |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's action on PPARγ.

3.1. PPARγ Transactivation Assay

This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor.

-

Cell Line: COS-7 cells (or similar, e.g., HEK293) are commonly used due to their high transfection efficiency and low endogenous nuclear receptor expression.

-

Plasmids:

-

Expression Plasmid: A vector containing a fusion protein of the GAL4 DNA-binding domain and the human PPARγ ligand-binding domain (pGAL4-hPPARγ-LBD).

-

Reporter Plasmid: A vector containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS) (e.g., pGAL5-TK-pGL3).

-

Control Plasmid: A vector expressing Renilla luciferase (e.g., pRL-CMV) is co-transfected to normalize for transfection efficiency.

-

-

Methodology:

-

Transfection: Cells are seeded in multi-well plates and co-transfected with the three plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment: After 24 hours, the culture medium is replaced with a medium containing various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for another 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system on a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC₅₀ values are determined from dose-response curves.

-

Caption: Experimental workflow for the PPARγ transactivation assay.

3.2. Quantitative Real-Time RT-PCR (qRT-PCR)

This technique is used to measure the change in mRNA levels of PPARγ target genes following treatment with this compound.

-

Source Material: Peripheral blood monocytes isolated from patients or differentiated adipocytes (e.g., 3T3-L1 cells).

-

Methodology:

-

Cell/Tissue Treatment: Cells or subjects are treated with this compound or a control for a specified duration.

-

RNA Isolation: Total RNA is extracted from the biological sample using a commercial kit (e.g., RNeasy Kit) or a Trizol-based method. RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: The qPCR reaction is set up using the cDNA template, gene-specific primers (for target genes like CD36 and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.

-

3.3. Animal Model of Diet-Induced Metabolic Syndrome

This protocol describes a common method for evaluating the in vivo metabolic effects of this compound.

-

Animal Model: Male Sprague-Dawley or Wistar rats are often used.

-

Induction of Metabolic Syndrome: Animals are fed a high-fat, high-carbohydrate, or high-fructose diet for several weeks (e.g., 8-12 weeks) to induce features of metabolic syndrome, such as insulin resistance, dyslipidemia, and hypertension. In some models, a low dose of streptozotocin (STZ) is also administered to induce mild hyperglycemia.

-

Methodology:

-

Acclimatization & Diet: Animals are acclimatized and then randomized to either a standard chow diet (control) or a metabolic syndrome-inducing diet.

-

Treatment: After the induction period, animals on the special diet are further randomized to receive daily treatment via oral gavage with vehicle, this compound (e.g., 5-10 mg/kg/day), or a comparator drug (e.g., losartan).

-

Monitoring: Body weight and food/water intake are monitored regularly. Blood pressure is measured non-invasively (e.g., tail-cuff method).

-

Metabolic Testing: At the end of the treatment period (e.g., 4-8 weeks), tests are performed. This includes measuring fasting blood glucose, insulin, and lipid profiles (triglycerides, free fatty acids). An oral glucose tolerance test (OGTT) is often conducted to assess glucose disposal and insulin sensitivity.

-

Tissue Collection: At sacrifice, blood and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis (e.g., gene expression, histology).

-

Caption: Workflow for a preclinical animal model of metabolic syndrome.

Conclusion

This compound stands out among ARBs due to its clinically relevant partial PPARγ agonistic activity. This dual action allows it to address both the hemodynamic (hypertension) and metabolic (insulin resistance, dyslipidemia) components of the metabolic syndrome. Its mechanism as a selective modulator, which results in only partial activation of the PPARγ receptor, may explain its ability to improve metabolic parameters without the significant side effects, such as weight gain and edema, that are characteristic of full PPARγ agonists. The accumulated preclinical and clinical data, supported by detailed molecular and cellular studies, position this compound as a valuable therapeutic option for high-risk patients with metabolic syndrome, offering a multi-faceted approach to reducing cardiometabolic risk.

References

- 1. Treating the metabolic syndrome: this compound as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Diabetic Effect of this compound Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uth.edu [uth.edu]

- 5. researchgate.net [researchgate.net]

Unraveling the Pleiotropic Cardiovascular Benefits of Telmisartan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, an angiotensin II receptor blocker (ARB), has demonstrated a range of cardiovascular protective effects that extend beyond its primary function of blood pressure reduction. These "pleiotropic" effects are of significant interest in cardiovascular research and drug development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these benefits, focusing on this compound's dual action as an ARB and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). We delve into its impact on endothelial function, oxidative stress, inflammation, and metabolic parameters, presenting quantitative data from key studies in structured tables. Detailed experimental methodologies are provided for pivotal assays, and complex signaling pathways are elucidated through Graphviz diagrams, offering a valuable resource for researchers in the field.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. While hypertension is a major risk factor, the pathophysiology of cardiovascular disease is multifaceted, involving endothelial dysfunction, chronic inflammation, oxidative stress, and metabolic dysregulation. This compound, a widely prescribed antihypertensive agent, has emerged as a molecule of interest due to its unique pharmacological profile. Beyond its potent and long-lasting blockade of the angiotensin II type 1 (AT1) receptor, this compound exhibits partial agonistic activity towards PPARγ, a nuclear receptor that plays a crucial role in metabolism and inflammation.[1][2][3] This dual mechanism of action is believed to be the foundation of its diverse, blood pressure-independent cardiovascular benefits.[4][5] This guide aims to provide a detailed technical exploration of these pleiotropic effects to inform future research and therapeutic development.

Core Mechanisms of Action

This compound's pleiotropic effects are primarily attributed to its ability to simultaneously inhibit the detrimental signaling of the renin-angiotensin system (RAS) and activate the beneficial pathways mediated by PPARγ.

Angiotensin II Type 1 Receptor (AT1R) Blockade

Angiotensin II, the primary effector of the RAS, mediates its pathological effects in the cardiovascular system mainly through the AT1 receptor. These effects include vasoconstriction, inflammation, oxidative stress, and cellular growth and proliferation. This compound's high affinity and long-lasting binding to the AT1 receptor effectively antagonizes these actions, contributing to blood pressure control and cardiovascular protection.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation

This compound is unique among ARBs for its ability to partially activate PPARγ. PPARγ is a ligand-activated transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation. This partial agonism is thought to contribute to many of this compound's metabolic and anti-inflammatory benefits without the adverse effects associated with full PPARγ agonists.

Key Pleiotropic Effects and Supporting Data

The synergistic action of AT1 receptor blockade and PPARγ activation results in a wide array of cardiovascular protective effects.

Improvement of Endothelial Function

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is an early event in atherosclerosis. This compound has been shown to improve endothelial function through multiple mechanisms. One key mechanism involves the activation of endothelial nitric oxide synthase (eNOS) via the PPARγ pathway. This compound has also been shown to increase the phosphorylation of eNOS at Ser1177, a key activating site. Furthermore, it can reduce the levels of asymmetrical dimethylarginine (ADMA), an endogenous inhibitor of eNOS.

Reduction of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a critical role in cardiovascular pathology. Angiotensin II is a potent stimulator of ROS production, primarily through the activation of NADPH oxidase. By blocking the AT1 receptor, this compound directly inhibits this source of oxidative stress. Additionally, through its PPARγ agonistic activity, this compound can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD).

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of atherosclerosis and other cardiovascular diseases. This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This is achieved in part by suppressing the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), a process that can be mediated by both AT1 receptor blockade and PPARγ activation.

Metabolic Benefits

Unlike many other antihypertensive agents, this compound has demonstrated favorable metabolic effects, including improved insulin sensitivity and lipid profiles. These benefits are largely attributed to its PPARγ agonistic activity, which enhances glucose uptake and utilization and modulates lipid metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the pleiotropic effects of this compound.

Table 1: Effects of this compound on Metabolic Parameters in Patients with Metabolic Syndrome

| Parameter | This compound Treatment | Losartan Treatment | p-value | Reference |

| Fasting Plasma Glucose | Reduced by 8% | No significant change | < 0.05 | |

| Fasting Plasma Insulin | Reduced by 10% | No significant change | < 0.06 | |

| HOMA-IR | Reduced by 26% | No significant change | < 0.05 | |

| HbA1c | Reduced by 9% | No significant change | < 0.05 |

Table 2: Effects of this compound on Inflammatory Markers in Hypertensive Patients with Type 2 Diabetes

| Marker | Baseline (this compound Group) | 12 Weeks (this compound Group) | Baseline (Control Group) | 12 Weeks (Control Group) | p-value (between groups at 12 weeks) | Reference |

| hsCRP (mg/L) | 3.4 (IQR: 2.0, 13.7) | 1.8 (IQR: 1.2, 5.0) | 3.1 (IQR: 1.7, 8.0) | 2.9 (IQR: 1.7, 4.9) | 0.07 | |

| IL-6 (pg/mL) | 4.3 (IQR: 2.9, 9.5) | 3.4 (IQR: 2.2, 6.8) | 4.1 (IQR: 3.0, 7.6) | 4.2 (IQR: 2.9, 7.8) | 0.24 | |

| TNF-α (pg/mL) | 19.4 (IQR: 8.9, 43.7) | 13.8 (IQR: 3.5, 32.4) | 20.2 (IQR: 10.4, 48.6) | 16.9 (IQR: 3.3, 30.3) | 0.93 |

Table 3: Effects of this compound on Oxidative Stress Markers in Rats

| Marker | Control Group | This compound Group | p-value | Reference |

| SOD-2 Gene Expression (AEU) | 1.0 | 3.012 (at 1h) | < 0.0006 | |

| CAT Gene Expression (AEU) | 1.0 | 1.916 (at 1h) | < 0.001 | |

| 8-Oxo-dG (pg/mL) | ~15,000 (at 1h) | ~17,000 (at 1h) | < 0.001 | |

| 8-Oxo-dG (pg/mL) | ~10,000 (at 72h) | ~5,300 (at 72h) | < 0.001 |

Table 4: Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Parameter | SHR + Placebo | SHR + this compound (10 mg/kg) | p-value | Reference |

| Mean Arterial Pressure (mmHg) | 144.3 ± 10.7 | 110 ± 12.7 | < 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pleiotropic effects.

Western Blot Analysis for eNOS Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation of eNOS at Ser1177 in endothelial cells or vascular tissues.

-

Sample Preparation: Aortic tissues or cultured endothelial cells are homogenized or lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE on a polyacrylamide gel and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated eNOS (Ser1177) at a dilution of 1:1000 to 1:2000.

-

After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at an appropriate dilution.

-

The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is then stripped and re-probed with an antibody against total eNOS to normalize for protein loading.

-

-

Densitometry: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated eNOS to total eNOS is calculated to determine the relative phosphorylation level.

Lucigenin-Enhanced Chemiluminescence for NADPH Oxidase Activity

-

Objective: To measure superoxide production by NADPH oxidase in vascular tissue homogenates.

-

Principle: Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide radicals. The intensity of the light is proportional to the rate of superoxide production.

-

Procedure:

-

Vascular tissue is homogenized in a buffer containing protease inhibitors.

-

The homogenate is incubated in a reaction buffer containing lucigenin (typically 5 µM). Caution is advised as higher concentrations of lucigenin can undergo redox cycling and artificially generate superoxide.

-

The reaction is initiated by the addition of NADPH (100-200 µM), the substrate for NADPH oxidase.

-

Chemiluminescence is measured immediately and continuously for a set period using a luminometer.

-

The specificity of the assay can be confirmed by including superoxide dismutase (SOD) in a parallel reaction, which should abolish the chemiluminescent signal.

-

-

Data Analysis: The rate of chemiluminescence is calculated and normalized to the protein concentration of the tissue homogenate.

Immunohistochemistry for p47phox in Cardiovascular Tissue

-

Objective: To visualize the localization and expression of the NADPH oxidase subunit p47phox in cardiovascular tissue sections.

-

Tissue Preparation:

-

Tissues are fixed in 10% neutral buffered formalin and embedded in paraffin.

-

5 µm thick sections are cut and mounted on positively charged slides.

-

-

Staining Procedure:

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) in a microwave or pressure cooker.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., 10% normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against p47phox (dilution typically 1:100 to 1:200) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, cleared, and mounted with a coverslip.

-

-

Image Analysis: The intensity and distribution of the staining are observed under a microscope and can be quantified using image analysis software.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.

Caption: Dual mechanism of this compound's action.

Caption: General experimental workflow.

Conclusion

This compound stands out among ARBs due to its unique dual mechanism of action, which confers a range of pleiotropic cardiovascular benefits beyond blood pressure lowering. Its ability to both block the AT1 receptor and partially activate PPARγ provides a powerful combination of anti-inflammatory, antioxidant, and metabolic effects. This in-depth technical guide has provided a comprehensive overview of these effects, supported by quantitative data and detailed experimental methodologies. The elucidation of the underlying signaling pathways through visual diagrams further enhances our understanding of this compound's multifaceted role in cardiovascular protection. This knowledge is crucial for researchers and drug development professionals seeking to leverage these pleiotropic properties for the development of novel and more effective cardiovascular therapies. Further research is warranted to fully explore the clinical implications of these effects and to identify patient populations that may derive the most significant benefit from this compound's unique pharmacological profile.

References

- 1. Metabolic effect of this compound and losartan in hypertensive patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound prevents excess-salt-induced exacerbated (malignant) hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a metabolic sartan: the first meta-analysis of randomized controlled trials in metabolic syndrome - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Telmisartan's Role in Mitochondrial Biogenesis and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, an angiotensin II type 1 receptor (AT1R) blocker, has demonstrated pleiotropic effects beyond its primary antihypertensive action. A growing body of evidence highlights its significant role in modulating mitochondrial biogenesis and function. These effects are primarily mediated through the activation of key cellular energy sensors and signaling pathways, largely independent of its AT1R blocking activity and, in many cases, its partial PPARγ agonism. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's impact on mitochondria, supported by quantitative data from preclinical studies and detailed experimental protocols. The signaling pathways are visually represented to facilitate a clear understanding of the complex interactions involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in mitochondrial-related pathologies.

Introduction

Mitochondria are dynamic organelles essential for cellular energy production, metabolism, and signaling. Mitochondrial dysfunction is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome. This compound's ability to enhance mitochondrial activity presents a promising therapeutic avenue for these conditions. This guide will delve into the core molecular pathways that this compound modulates to exert its beneficial effects on mitochondrial health.

Core Signaling Pathways

This compound influences mitochondrial biogenesis and function through several interconnected signaling pathways. The primary mechanisms identified are the activation of AMP-activated protein kinase (AMPK) and the modulation of the Akt/GSK3β/PGC-1α axis.

AMPK-Dependent Pathway

AMPK is a crucial regulator of cellular energy homeostasis. Its activation triggers a cascade of events leading to increased mitochondrial biogenesis and improved function. This compound has been shown to phosphorylate and activate AMPK.[1][2] Activated AMPK, in turn, can influence mitochondrial biogenesis through the downstream activation of PGC-1α and SIRT1.

Akt/GSK3β/PGC-1α Pathway

In the context of neuroprotection, this compound has been shown to modulate the Akt/GSK3β signaling pathway, which in turn regulates the key mitochondrial biogenesis co-activator PGC-1α.[3][4] By inhibiting Glycogen Synthase Kinase 3 Beta (GSK3β), this compound prevents the degradation of PGC-1α, leading to its accumulation and subsequent activation of mitochondrial biogenesis.

The Role of PPARγ

While this compound is known to be a partial agonist of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), its effects on mitochondrial biogenesis are often independent of this activity.[1] Several studies have demonstrated that the mitochondrial benefits of this compound persist even when PPARγ is blocked or knocked down. However, PPARγ activation can contribute to improved mitochondrial function in certain contexts, suggesting a complex and cell-type-specific role.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various markers of mitochondrial biogenesis and function as reported in the literature.

Table 1: Effects of this compound on Gene and Protein Expression

| Target Gene/Protein | Cell/Tissue Type | This compound Concentration/Dose | Fold Change vs. Control | Reference |

| p-AMPK | Human Coronary Artery Endothelial Cells (HCAECs) | 10µM | 1.61 ± 0.4 | |

| p-AMPK | Mouse Aorta (High-Fat Diet) | 10 mg/kg/day | 1.28 ± 0.13 | |

| SIRT1 mRNA | HCAECs | 10µM | 1.3 ± 0.2 | |

| SIRT1 mRNA | C2C12 Skeletal Muscle Cells | 10µM | ~1.5 | |

| PGC-1α | Mouse Brain (MPTP-induced Parkinson's model) | 10 mg/kg | Significantly upregulated | |

| TFAM mRNA | HCAECs | 10µM | 1.2 ± 0.04 | |

| eNOS mRNA | HCAECs | 10µM | 1.3 ± 0.2 | |

| p-eNOS | HCAECs | 10µM | 1.39 ± 0.23 | |

| Mitofusin 1 (MFN1) | Mouse Brain (MPTP-induced Parkinson's model) | 10 mg/kg | Significantly upregulated |

Table 2: Effects of this compound on Mitochondrial Mass and Function

| Parameter | Cell/Tissue Type | This compound Concentration/Dose | Fold Change/Effect vs. Control | Reference |

| Mitochondrial Mass (MitoTracker Green) | HCAECs | 10µM | 1.18 ± 0.07 | |

| Mitochondrial DNA | HCAECs | 10µM | 1.31 ± 0.10 | |

| Mitochondrial Activity (NADH levels) | HCAECs | 10µM | Up to 1.9 ± 0.1 | |

| Intracellular ATP Production | HCAECs | 10µM | 1.16 ± 0.93 | |

| Mitochondrial Reductase Activity | HCAECs | 10µM | 1.22 ± 0.15 | |

| Mitochondrial Complex II Activity | Human Vascular Smooth Muscle Cells | 10µM | Increased | |

| H₂O₂ Release | Human Vascular Smooth Muscle Cells | 10µM | Reduced | |

| Caspase 3/7 Activity (H₂O₂-induced) | Human Vascular Smooth Muscle Cells | 10µM | Attenuated |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess this compound's effects on mitochondrial biogenesis and function.

Cell Culture and Treatment

-

Cell Lines: Human Coronary Artery Endothelial Cells (HCAECs), Human Vascular Smooth Muscle Cells (VSMCs), C2C12 myoblasts.

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

-

This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at concentrations ranging from 0.1 to 10µM for various durations (e.g., 24-48 hours).

Western Blotting for Protein Expression

-

Objective: To quantify the expression levels of specific proteins (e.g., p-AMPK, PGC-1α, TFAM).

-

Protocol:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using a chemiluminescence substrate and imaged.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure the mRNA expression levels of genes involved in mitochondrial biogenesis.

-

Protocol:

-

Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

-

Assessment of Mitochondrial Mass

-

Objective: To quantify the total mitochondrial content within cells.

-

Method:

-

MitoTracker Green Staining: Cells are incubated with MitoTracker Green FM, a fluorescent dye that accumulates in mitochondria regardless of membrane potential.

-

Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader.

-

Measurement of Mitochondrial Function

-

Objective: To assess the metabolic activity of mitochondria.

-

Methods:

-

Mitochondrial NADH Levels: Assessed using colorimetric assays that measure the activity of NADH dehydrogenase.

-

ATP Production: Intracellular ATP levels are quantified using luciferase-based luminescence assays.

-

Mitochondrial Reductase Activity: Measured using assays such as the MTT or WST-1 assay, which reflect the activity of mitochondrial dehydrogenases.

-

Oxygen Consumption Rate (OCR): Measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer) to determine basal respiration, ATP-linked respiration, and maximal respiratory capacity.

-

Conclusion

This compound promotes mitochondrial biogenesis and enhances mitochondrial function through multiple signaling pathways, most notably by activating AMPK and modulating the Akt/GSK3β/PGC-1α axis. These effects contribute to its protective role in various disease models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in mitochondrial medicine. The consistent findings across different cell types and experimental models underscore the robustness of this compound's mitochondrial effects and highlight its potential as a multi-target drug for complex diseases. Future studies should focus on elucidating the precise interplay between the different signaling pathways and exploring the long-term clinical implications of this compound-induced mitochondrial enhancement.

References

- 1. This compound enhances mitochondrial activity and alters cellular functions in human coronary artery endothelial cells via AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. neuroscience.uga.edu [neuroscience.uga.edu]

- 4. This compound Protects Mitochondrial Function, Gait, and Neuronal Apoptosis by Activating the Akt/GSK3β/PGC1α Pathway in an MPTP-Induced Mouse Model of Parkinson's Disease [imrpress.com]

The Anti-Inflammatory Properties of Telmisartan: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of telmisartan, an angiotensin II receptor blocker (ARB). Beyond its primary antihypertensive function, this compound exhibits pleiotropic effects, notably modulating key inflammatory signaling pathways. This document summarizes quantitative data from various in vitro studies, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through several key signaling pathways, often independent of its angiotensin II type 1 receptor (AT1R) blocking activity. The primary mechanisms investigated in vitro include:

-

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation: this compound acts as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1][2] Activation of PPARγ can suppress the expression of pro-inflammatory genes.[3][4]

-

Nuclear Factor-κB (NF-κB) Inhibition: The NF-κB signaling pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators.[5]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: The MAPK signaling cascades (including ERK1/2, JNK, and p38) are involved in cellular responses to a variety of stimuli, including inflammatory cytokines. This compound can modulate the activation of these pathways to reduce inflammation.

-

AMP-Activated Protein Kinase (AMPK) Activation: this compound can activate AMPK, a key cellular energy sensor. Activated AMPK can subsequently inhibit pro-inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers in different in vitro models.

Table 1: Effect of this compound on Inflammatory Cytokine and Chemokine Production

| Cell Type | Inflammatory Stimulus | This compound Concentration | Marker | % Reduction (approx.) | Reference |

| BV2 Microglia | LPS (7 ng/ml) | 5 µM | TNF-α | 50% | |

| BV2 Microglia | LPS (7 ng/ml) | 5 µM | IL-1β | 30% | |

| Human Monocytes | LPS (50 ng/ml) | 10 µM | TNF-α | 50% | |

| Human Monocytes | LPS (50 ng/ml) | 10 µM | IL-1β | Not specified | |

| Human Monocytes | LPS (50 ng/ml) | 10 µM | MCP-1 | Not specified | |

| Macrophages | Lipopolysaccharide | Not specified | MCP-1 | Significant | |

| Macrophages | Lipopolysaccharide | Not specified | TNF-α | Significant |

Table 2: Effect of this compound on Adhesion Molecules and Other Inflammatory Markers

| Cell Type | Inflammatory Stimulus | This compound Concentration | Marker | % Reduction (approx.) | Reference |

| HUVECs | TNF-α | Concentration-dependent | VCAM-1 | Significant | |

| Pancreatic β-cells | Palmitate | Not specified | Reactive Oxygen Species | 25-55% | |

| Pancreatic β-cells | Palmitate | Not specified | NAD(P)H Oxidase Activity | 32% | |

| BV2 Microglia | LPS (7 ng/ml) | Not specified | Nitric Oxide (NO) | Significant | |

| BV2 Microglia | LPS (7 ng/ml) | Not specified | iNOS | >90% | |

| SK-N-SH Neuroblasts | IL-1β | 10 µM | COX-2 | Significant | |

| SK-N-SH Neuroblasts | IL-1β | 10 µM | PGE2 | Significant |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a framework for replicating and expanding upon these findings.

Assessment of VCAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

-

Objective: To determine the effect of this compound on TNF-α-induced VCAM-1 expression in endothelial cells.

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Experimental Procedure:

-

Seed HUVECs in 96-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce inflammation by adding TNF-α (e.g., 10 ng/mL) and incubate for a further period (e.g., 6 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).

-

Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS).

-

Incubate with a primary antibody against human VCAM-1.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a substrate solution (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: VCAM-1 expression is quantified relative to the TNF-α-stimulated control.

Evaluation of NF-κB Activation in Vascular Endothelial Cells

-

Objective: To investigate the inhibitory effect of this compound on cytokine-induced NF-κB activation.

-

Cell Culture: Vascular endothelial cells are maintained in appropriate culture medium.

-

Experimental Procedure (Western Blot for IκBα degradation):

-

Plate cells and grow to near confluence.

-

Pre-treat cells with this compound for a defined time.

-

Stimulate with an inflammatory cytokine (e.g., TNF-α) for a short duration (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against IκBα.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The level of IκBα is normalized to a loading control (e.g., β-actin or GAPDH). A decrease in IκBα indicates its degradation and subsequent NF-κB activation.

Measurement of Cytokine Production in Microglia

-

Objective: To quantify the effect of this compound on LPS-induced pro-inflammatory cytokine release from microglia.

-

Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with fetal bovine serum.

-

Experimental Procedure (ELISA):

-

Seed BV2 cells in 24-well plates.

-

Pre-treat the cells with this compound for a specified duration.

-

Stimulate with lipopolysaccharide (LPS) (e.g., 7 ng/mL).

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the LPS-stimulated control group.

Macrophage Polarization Assay

-

Objective: To determine if this compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs) are used.

-

Experimental Procedure:

-

Culture macrophages in the presence or absence of this compound.

-

Stimulate with LPS to induce a pro-inflammatory M1 phenotype.

-

After a defined incubation period, harvest the cells.

-

Analyze the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, Ym1) markers using:

-

Quantitative Real-Time PCR (qRT-PCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR with specific primers for M1 and M2 markers.

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 and M2 surface markers (e.g., CD86 for M1, CD206 for M2) and analyze using a flow cytometer.

-

-

-

Data Analysis: The relative expression of M1 and M2 markers is compared between control and this compound-treated groups.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vitro studies investigating the anti-inflammatory properties of this compound.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are mediated through multiple signaling pathways, including PPARγ activation, NF-κB inhibition, and modulation of MAPK and AMPK signaling. These effects are observed across various cell types relevant to the inflammatory process. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in inflammatory diseases. Future in vitro studies could explore the interplay between these pathways and investigate the long-term effects of this compound on cellular inflammatory memory.

References

- 1. Structural basis for this compound-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treating the metabolic syndrome: this compound as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound exerts antiatherosclerotic effects by activating peroxisome proliferator-activated receptor-γ in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits cytokine-induced nuclear factor-kappaB activation independently of the peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncovering the Neuroprotective Effects of Telmisartan in Preclinical Models: A Technical Guide

Executive Summary

Telmisartan, an angiotensin II receptor blocker (ARB), has demonstrated significant neuroprotective potential beyond its primary indication for hypertension. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's efficacy in various models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. Its unique dual mechanism of action—blocking the angiotensin II type 1 receptor (AT1R) and partially activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ)—positions it as a promising candidate for neuroprotective therapies.[1] This document synthesizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects stem from its ability to modulate two critical signaling pathways in the central nervous system (CNS). Due to its high lipophilicity, this compound can effectively cross the blood-brain barrier to engage these targets.[2]

Angiotensin II Type 1 Receptor (AT1R) Blockade

Angiotensin II, a primary effector of the renin-angiotensin system (RAS), can exert detrimental effects in the brain when it binds to the AT1R. These effects include promoting inflammation, increasing oxidative stress, and causing vasoconstriction. This compound competitively blocks the AT1R, thereby mitigating these harmful actions and allowing for the potential neuroprotective effects of angiotensin II binding to the AT2 receptor.[1][2][3]

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation

Uniquely among ARBs, this compound also acts as a partial agonist for PPAR-γ, a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation and metabolism. PPAR-γ activation is associated with a reduction in pro-inflammatory responses and oxidative stress, contributing significantly to this compound's neuroprotective profile, often independent of its AT1R-blocking action.

Evidence from Preclinical Models of Neurological Disorders

This compound has been rigorously tested in a variety of preclinical models, demonstrating robust neuroprotective effects across different pathologies.

Ischemic Stroke Models

In models of ischemic stroke, this compound has been shown to reduce brain damage and improve neurological outcomes.

Table 1: Effects of this compound in Preclinical Stroke Models

| Animal Model | This compound Dosage | Key Quantitative Findings |

| Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP) | 1.23 - 3.62 mg/kg/day (in drinking water) | Complete protection from stroke incidence. |

| Normotensive Wistar Rats (MCAO) | 0.5 mg/kg (s.c.) | Significantly improved neurological deficit score at 24h and 48h post-MCAO; Increased expression of the neurotrophin receptor TrkB in the ischemic penumbra. |

| Diabetic KK-Ay Mice (MCAO) | Not specified | Decreased ischemic area, improved neurological score, increased cerebral blood flow, and reduced superoxide production. These effects were partially attenuated by a PPAR-γ antagonist. |

| Stroke-Resistant Spontaneously Hypertensive Rats (SHR-SR) (tMCAO) | 0.3 mg/kg/day (low dose) & 3 mg/kg/day (high dose) | Both doses reduced neuroinflammation and protected the neurovascular unit; high dose further improved outcomes by lowering blood pressure. |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

-

Animal Model : Typically adult male Wistar rats or C57BL/6 mice are used.

-

Anesthesia : Animals are anesthetized, often with isoflurane.

-

Surgical Procedure : A midline cervical incision is made to expose the common carotid artery (CCA). The external carotid artery (ECA) is ligated. A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the internal carotid artery (ICA) via the ECA stump and advanced until it occludes the origin of the middle cerebral artery (MCA).

-

Occlusion & Reperfusion : The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

-

Drug Administration : this compound or vehicle is administered at specified times before or after the MCAO procedure (e.g., 5-day pretreatment).

-

Outcome Assessment : 24-48 hours post-MCAO, assessments are performed. This includes neurological scoring (e.g., Garcia score), and histological analysis of brain slices stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Alzheimer's Disease (AD) Models

This compound has shown promise in reducing key pathological hallmarks of Alzheimer's disease in various animal models.

Table 2: Effects of this compound in Preclinical AD Models

| Animal Model | This compound Dosage | Key Quantitative Findings |

| ddY Mice (Aβ1-40 injection) | Low, non-hypotensive dose | Significantly inhibited cognitive decline; co-treatment with a PPAR-γ antagonist partially reversed this effect. Reduced Aβ deposition. |

| APP/PS1 Transgenic Mice | 5 mg/kg/day (4 months) | Ameliorated cognitive impairments, reduced Aβ pathology, neuroinflammation, and oxidative stress. Effects were mediated by inhibiting Aβ production and facilitating its degradation via enzymatic and autophagic pathways. |

| Hyperglycemic Ovariectomized Rats | Not specified | Improved cognitive impairment, suppressed hippocampal Aβ and phosphorylated tau, and inhibited oxido-nitrosative stress and neuroinflammation. |

| Aluminum Chloride-Induced AD Model (Rats) | Not specified | Reversed increases in hippocampal Aβ and phosphorylated tau; diminished levels of NF-κB, TNF-α, and malondialdehyde. |

Experimental Protocol: APP/PS1 Transgenic Mouse Model

This model genetically recapitulates aspects of AD pathology.

-

Animal Model : APP/PS1 double transgenic mice, which overexpress a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). These mice develop age-dependent Aβ plaques.

-

Drug Administration : this compound (e.g., 5 mg/kg) or vehicle is administered daily via oral gavage for a prolonged period (e.g., 4 months), often starting at an age before or after significant plaque deposition.

-

Behavioral Testing : Cognitive function is assessed using tests like the Morris water maze (spatial memory), Y-maze (working memory), and nesting test (executive function).

-

Tissue Analysis : After the treatment period, brains are harvested. One hemisphere may be used for immunohistochemistry to quantify Aβ plaques and neuroinflammation markers (e.g., GFAP for astrogliosis), while the other is used for biochemical analyses (e.g., ELISA or Western blot) to measure levels of Aβ peptides, tau protein, and inflammatory cytokines.

Parkinson's Disease (PD) Models

In preclinical PD models, this compound protects dopaminergic neurons from degeneration and alleviates motor deficits.

Table 3: Effects of this compound in Preclinical PD Models

| Animal Model | This compound Dosage | Key Quantitative Findings |

| MPTP-Induced Mouse Model | Not specified | Protected dopaminergic neurons and inhibited microglial activation; these effects were inhibited by a PPAR-γ antagonist. Upregulated expression of mitochondria-specific genes (PINK1, Parkin). Attenuated motor dysfunction and α-synuclein expression. |

| LPS-Induced Rat Model | Not specified | Reduced apomorphine-induced rotations, increased striatal dopamine concentrations, and significantly reduced TNF-α levels. |

| α-synuclein-Treated Rat Model | Not specified | Protected dopaminergic neurons from neuroinflammation by reducing the secretion of inflammatory factors. |

Experimental Protocol: MPTP-Induced Parkinson's Model

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.

-

Animal Model : Commonly C57BL/6 mice, which are highly susceptible to MPTP.

-

Toxin Administration : MPTP is administered intraperitoneally (i.p.). A common regimen is multiple injections (e.g., 25 mg/kg i.p. injections over several days or 40 mg/kg x 2 doses at a 16h interval).

-

Drug Administration : this compound is given, for example, orally for a period before and/or during MPTP administration.

-

Behavioral Assessment : Motor function is evaluated using tests like the beam walk test or apomorphine-induced rotation test.

-